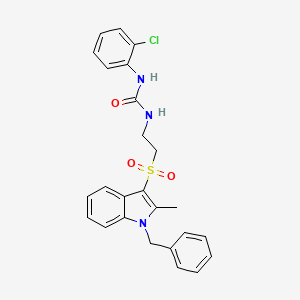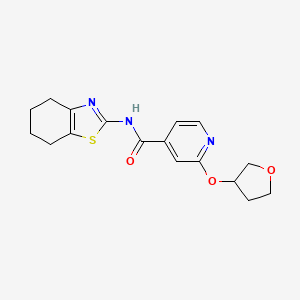
6-Ethylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylchroman-4-one: is an organic compound belonging to the class of chromanones, which are oxygen-containing heterocycles The structure of this compound consists of a benzene ring fused to a dihydropyran ring with an ethyl group attached at the sixth position
Wissenschaftliche Forschungsanwendungen
6-Ethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research on this compound derivatives has shown promise in developing new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Ethylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Chroman-4-one and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that this compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with chroman-4-one and its derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities , suggesting that this compound may exert similar effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Chroman-4-one, a closely related compound, has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chroman-4-one derivatives have been used in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin as well as hair-related defects like inflammation and allergies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylchroman-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the chromanone ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, forming 6-ethylchromanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of 6-ethylchromanol.
Substitution: Formation of various substituted chromanones with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the ethyl group at the sixth position but shares the core structure.
6-Methylchroman-4-one: Has a methyl group instead of an ethyl group at the sixth position.
6-Phenylchroman-4-one: Contains a phenyl group at the sixth position.
Uniqueness: 6-Ethylchroman-4-one is unique due to the presence of the ethyl group at the sixth position, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
6-ethyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPQFHGBYBLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2798436.png)


![Methyl 5-benzyl-3,3-dimethyl-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2798440.png)

![4-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798445.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2798448.png)
![N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2798449.png)
![1-[(2-chlorophenyl)methyl]-N-cyclopropyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2798451.png)
![ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)
![1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2798455.png)
![(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2798456.png)

